molecular formula C23H18F3N7O B10930425 2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10930425
M. Wt: 465.4 g/mol
InChI Key: XKTKDODOXKZMAM-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-c]quinazoline frameworks

Preparation Methods

The synthesis of 2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves a multi-step process One common approach is the condensation of appropriate starting materials under controlled conditionsIndustrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. .

Scientific Research Applications

2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine and triazolo[1,5-c]quinazoline derivatives. What sets 2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline apart is the presence of both frameworks in a single molecule, along with the trifluoromethyl group, which imparts unique electronic properties. Similar compounds include:

Properties

Molecular Formula

C23H18F3N7O

Molecular Weight

465.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H18F3N7O/c1-34-14-8-6-13(7-9-14)18-10-19(23(24,25)26)33-22(29-18)16(11-28-33)20-30-21-15-4-2-3-5-17(15)27-12-32(21)31-20/h2-9,11-12,18-19,29H,10H2,1H3

InChI Key

XKTKDODOXKZMAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C4=NN5C=NC6=CC=CC=C6C5=N4)N2)C(F)(F)F

Origin of Product

United States

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